6-(2-Ethyl-1,3-dioxolan-2-yl)hexanal

Description

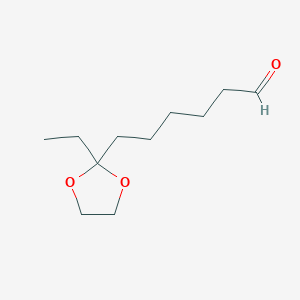

6-(2-Ethyl-1,3-dioxolan-2-yl)hexanal is a cyclic acetal derivative of 2-ethylhexanal, formed via the reaction of 2-ethylhexanal with ethylene glycol. Its structure comprises a six-carbon aliphatic chain with a 1,3-dioxolane ring substituted at the second carbon position (ethyl group) . The compound is characterized by reduced reactivity and volatility compared to its aldehyde precursor due to the acetal functional group. Common synonyms include 2-Ethylhexanal ethylene glycol acetal and 2-Ethylhexanal cycloglycol acetal .

Properties

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

6-(2-ethyl-1,3-dioxolan-2-yl)hexanal |

InChI |

InChI=1S/C11H20O3/c1-2-11(13-9-10-14-11)7-5-3-4-6-8-12/h8H,2-7,9-10H2,1H3 |

InChI Key |

JVONRNWTPWPCCA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(OCCO1)CCCCCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Hexanal (C₆H₁₂O)

Key Properties :

Contrast with 6-(2-Ethyl-1,3-dioxolan-2-yl)hexanal :

2-Ethylhexanal (C₈H₁₆O)

Key Properties :

Contrast with this compound :

2-Hexyl-1,3-dioxolane (C₉H₁₈O₂)

Key Properties :

- Synthesis: Produced via ethylene oxide and hexanol reactions under acidic conditions .

- Stability : Resistant to hydrolysis under neutral conditions but degrades in strong acids.

Contrast with this compound :

- While both are 1,3-dioxolane derivatives, this compound’s ethyl branch may enhance lipophilicity, affecting solubility and interaction with biological systems .

Functional Group-Driven Comparisons

Aldehydes vs. Acetals

| Property | Aldehydes (e.g., Hexanal) | Acetals (e.g., this compound) |

|---|---|---|

| Reactivity | High (prone to oxidation) | Low (stable under neutral conditions) |

| Volatility | High | Moderate to low |

| Odor Impact | Strong, concentration-dependent | Minimal (masked by acetal group) |

| Applications | Food additives, fragrances | Stabilizers, slow-release formulations |

Evidence: Aldehydes like hexanal degrade rapidly and interact synergistically with alcohols (e.g., 1-pentanol), whereas acetals remain inert in mixtures .

Branched vs. Linear Aldehydes

- Hexanal (linear) : Lower molecular weight (100.16 g/mol) and higher volatility .

- 2-Ethylhexanal (branched) : Higher molecular weight (128.21 g/mol) and boiling point, with reduced solubility in polar solvents .

- This compound : Combines branching with acetal stabilization, likely enhancing compatibility with hydrophobic matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.